Diphenyl vinyl phosphate
Overview
Description
Diphenyl vinyl phosphate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphate ester. This compound is of significant interest due to its versatile applications in organic synthesis, polymer chemistry, and as a flame retardant. Its molecular structure consists of a phosphate group bonded to two phenyl groups and a vinyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl vinyl phosphate can be synthesized through a two-step process involving transesterification and palladium-catalyzed coupling. Initially, a diol undergoes transesterification with diethyl phosphite to form a cyclic phosphite. This intermediate is then coupled with vinyl bromide in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification reactions followed by catalytic coupling. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: Diphenyl vinyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions with aryl and vinyl halides, facilitated by palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organophosphorus derivatives.
Polymerization: It acts as an organic catalyst in the ring-opening polymerization of lactones.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Zinc Iodide: Combined with this compound for living cationic polymerization.
Visible-Light Illumination: Employed in the reaction of diaryliodonium salts with phosphites.
Major Products:
Aryl Phosphonates: Formed through cross-coupling reactions.
Polymeric Materials: Produced via ring-opening polymerization.
Scientific Research Applications
Diphenyl vinyl phosphate has diverse applications in scientific research:
Organic Synthesis: Used as a substrate in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in polymerization reactions, leading to the formation of high-performance polymers.
Flame Retardants: Incorporated into materials to enhance their flame resistance.
Biological Studies: Investigated for its potential effects on biological systems and its role as a metabolite of flame retardants.
Mechanism of Action
The mechanism of action of diphenyl vinyl phosphate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Triphenyl Phosphate: Another organophosphorus compound used as a flame retardant.
Diphenyl Phosphate: A related compound with similar catalytic properties.
Vinyl Phosphates: A broader class of compounds with varying substituents on the phosphate group.
Uniqueness: Diphenyl vinyl phosphate is unique due to its combination of a vinyl group and two phenyl groups attached to a phosphate ester. This structure imparts distinct reactivity and catalytic properties, making it valuable in specific applications such as polymerization and flame retardance .
Properties
IUPAC Name |
ethenyl diphenyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h2-12H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYNTEFVOZNXEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468575 | |
Record name | DIPHENYL VINYL PHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33552-07-7 | |
Record name | DIPHENYL VINYL PHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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